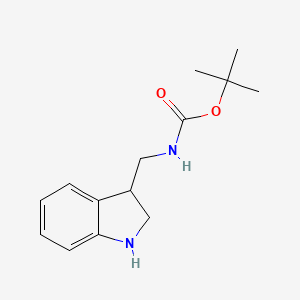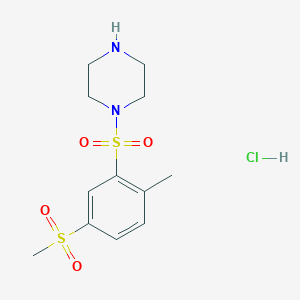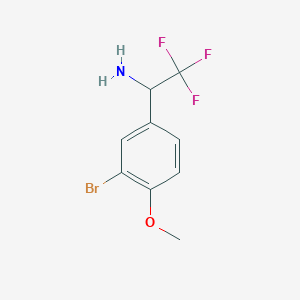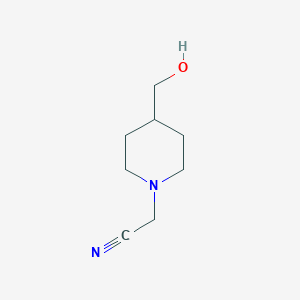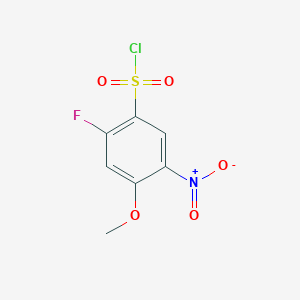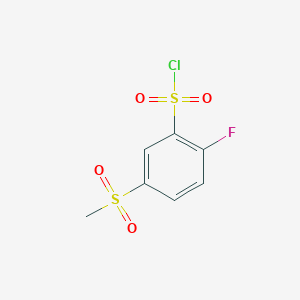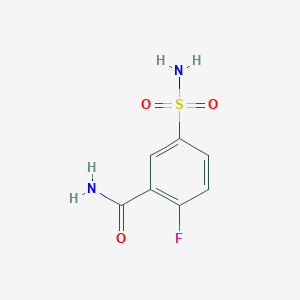![molecular formula C14H18IN3O B1438178 3-甲基-1-{甲基[(4-甲基苯基)甲基]氨基甲酰基}-1H-咪唑-3-碘化物 CAS No. 1232168-71-6](/img/structure/B1438178.png)
3-甲基-1-{甲基[(4-甲基苯基)甲基]氨基甲酰基}-1H-咪唑-3-碘化物
描述
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide is a useful research compound. Its molecular formula is C14H18IN3O and its molecular weight is 371.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配合物形成和结构分析
- 杂化磷-NHC配体:咪唑鎓盐,包括与指定化合物类似的变体,用作创建膦-NHC和酰基磷-NHC金属配合物的前体。这些配合物,特别是与银和铱的配合物,表现出独特的结构性质和潜在的催化应用 (Liu & Braunstein, 2013).
合成和介晶
- 离子液晶:咪唑鎓盐是合成介晶材料的关键。一个例子包括合成3-[4-(十二烷氧基)苯基]-1-甲基-1H-咪唑-3-碘化物,它显示出有趣的结构和电化学性质,与材料科学相关 (Fouchet et al., 2009).
配位化学和催化
- 银四(NHC)配合物:咪唑鎓盐用于合成多齿四-N-杂环卡宾结构及其银配合物,这些配合物具有有趣的配位几何 (Weiss et al., 2015).
- 三核钯(ii)配合物:这些盐用于创建硫酸化/硒化的N-杂环卡宾前体配合物与钯,在腈-酰胺互变和 Sonogashira 偶联反应中有效 (Dubey et al., 2017).
环境应用
- 选择性金属萃取:基于咪唑鎓的化合物在选择性萃取技术中发挥重要作用,例如从酸性碘化物溶液中萃取 Cd(II),展示了它们在环境净化和资源回收中的潜力 (Eyupoglu & Polat, 2015).
光物理性质
- 配合物中的电子转移:咪唑鎓盐在发光配合物的合成及其在光致电子转移过程中的研究中发挥作用 (Hatzidimitriou et al., 1996).
多样化的化学合成
- 咪唑烷烷基化:这些化合物参与各种合成过程,例如 2-甲基咪唑的烷基化,展示了它们在创建一系列化学结构中的用途 (Yarosh et al., 2013).
太阳能应用
- 染料敏化太阳能电池:咪唑鎓碘化物衍生物用作染料敏化太阳能电池中的碘化物来源,表明它们在可再生能源技术中的潜力 (Wu et al., 2013).
作用机制
Target of action
The compound is an imidazolium derivative. Imidazolium compounds are often used as ionic liquids and have been studied for their potential use in various chemical reactions due to their unique properties such as low melting points and high thermal stability .
Biochemical pathways
Imidazolium compounds have been used in various chemical reactions, including nucleophilic substitution and oxidation .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, imidazolium compounds are known for their high thermal stability .
生化分析
Biochemical Properties
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction. Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular metabolism and function, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and proteins involved in detoxification processes.
Metabolic Pathways
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide is involved in several metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular homeostasis. Additionally, the compound can influence the activity of cofactors required for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production. The precise localization of the compound is essential for its role in modulating cellular processes .
属性
IUPAC Name |
N,3-dimethyl-N-[(4-methylphenyl)methyl]imidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.HI/c1-12-4-6-13(7-5-12)10-16(3)14(18)17-9-8-15(2)11-17;/h4-9,11H,10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESIZCEQKIURF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)N2C=C[N+](=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



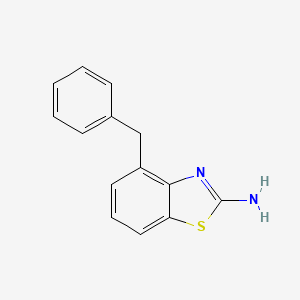
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
